6-chloro-2-methoxy-4-methylpyridine-3-carboxylic acid
Overview
Description
6-chloro-2-methoxy-4-methylpyridine-3-carboxylic acid is a heterocyclic aromatic compound with a pyridine ring substituted with chlorine, methoxy, and methyl groups, as well as a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-methoxy-4-methylpyridine-3-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common route includes the following steps:
Nitration: The starting material, 2-methoxy-4-methylpyridine, undergoes nitration to introduce a nitro group at the 3-position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in acidic conditions.
Chlorination: The amino group is replaced with a chlorine atom through a Sandmeyer reaction, using copper(I) chloride and hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-methoxy-4-methylpyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 6-hydroxy-2-methoxy-4-methylpyridine-3-carboxylic acid.
Reduction: 6-chloro-2-methoxy-4-methylpyridine-3-methanol.
Substitution: 6-substituted-2-methoxy-4-methylpyridine-3-carboxylic acid derivatives.
Scientific Research Applications
6-chloro-2-methoxy-4-methylpyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-chloro-2-methoxy-4-methylpyridine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with molecular targets such as enzymes or receptors. The chlorine and methoxy groups can influence the compound’s binding affinity and selectivity, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-methylpyridine-3-carboxylic acid: Similar structure but lacks the methoxy group.
6-chloro-3-methylpyridine-2-carboxylic acid: Similar structure but with different positions of the substituents.
2-methoxy-4-methylpyridine-3-carboxylic acid: Similar structure but lacks the chlorine atom.
Uniqueness
6-chloro-2-methoxy-4-methylpyridine-3-carboxylic acid is unique due to the combination of its substituents, which can influence its chemical reactivity and biological activity. The presence of both chlorine and methoxy groups, along with the carboxylic acid, provides a distinct set of properties that can be exploited in various applications.
Properties
IUPAC Name |
6-chloro-2-methoxy-4-methylpyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-4-3-5(9)10-7(13-2)6(4)8(11)12/h3H,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPIZYXHKFQXDQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)O)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
663931-09-7 | |
Record name | 6-chloro-2-methoxy-4-methylpyridine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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